2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one
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Overview
Description
2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one typically involves the reaction of 1,2-diphenylethanone with 3,5-diphenyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the compound .
Chemical Reactions Analysis
2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promising anticancer activity against several human cancer cell lines, including MCF-7, Hela, and A549 . The compound has also been evaluated for its cytotoxicity and selectivity towards cancerous cells, making it a potential candidate for further drug development . Additionally, the compound has been investigated for its potential use as an antimicrobial agent and in other biological applications .
Mechanism of Action
The mechanism of action of 2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological targets, which enhances its pharmacokinetic and pharmacological properties . Molecular docking studies have shown that the compound binds to the active site of the aromatase enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one can be compared with other 1,2,4-triazole derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The unique structure of this compound imparts distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
91666-86-3 |
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Molecular Formula |
C28H20N4O |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(3,5-diphenyl-1,2,4-triazol-1-yl)imino]-1,2-diphenylethanone |
InChI |
InChI=1S/C28H20N4O/c33-26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)30-32-28(24-19-11-4-12-20-24)29-27(31-32)23-17-9-3-10-18-23/h1-20H |
InChI Key |
KVJXSHZQYNKPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)N=C(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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